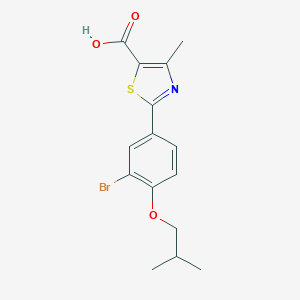
非布索坦溴杂质
描述
2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a brominated phenyl group, and a carboxylic acid functional group
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Industrial Chemistry: The compound can be used in the synthesis of other complex organic molecules for various industrial applications.
作用机制
Target of Action
The primary target of Febuxostat Bromo Impurity, also known as 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Bromo Impurity works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The key biochemical pathway affected by Febuxostat Bromo Impurity is the purine degradation pathway . By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a reduction in uric acid levels .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat after multiple oral dose administration include an oral availability of about 85% , an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary molecular effect of Febuxostat Bromo Impurity’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in or around a joint .
Action Environment
Environmental factors such as temperature and extraction time can influence the quantification of trace levels of Febuxostat Bromo Impurity . The optimum headspace conditions for this process were found to be 5 min of extraction time and a 120 °C extraction temperature
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by condensing a suitable α-haloketone with thiourea under basic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Esterification: Ester derivatives with different alkyl groups.
相似化合物的比较
Similar Compounds
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a cyano group instead of a bromo group, which can significantly alter its chemical properties and reactivity.
3-Bromomethylphenylboronic acid pinacol ester: This compound features a boronic acid ester group, which can be used in different types of chemical reactions compared to the carboxylic acid group.
Uniqueness
2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thiazole ring and carboxylic acid group contribute to its potential biological activity and versatility in synthetic chemistry.
属性
IUPAC Name |
2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAALAOUSRFRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
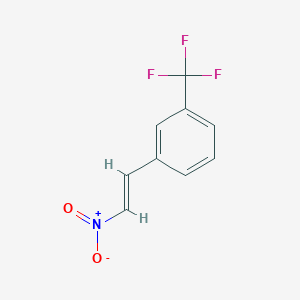
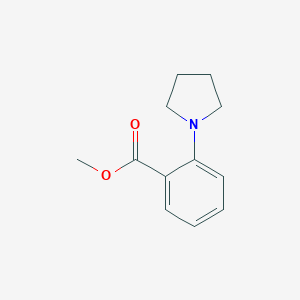
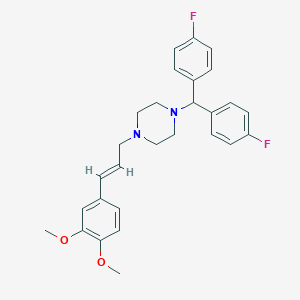


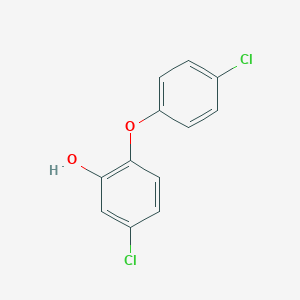
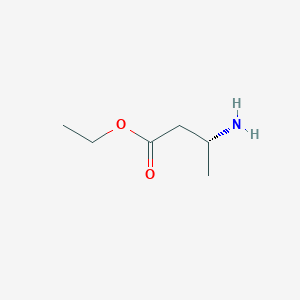
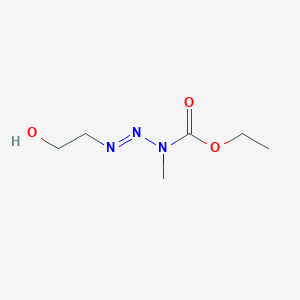
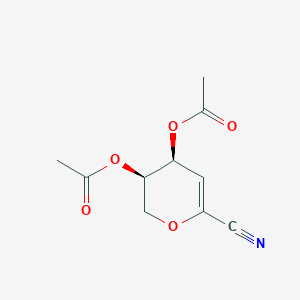
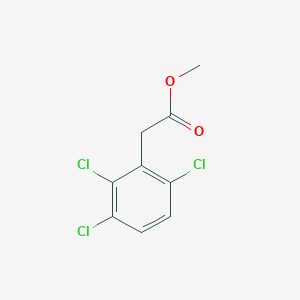
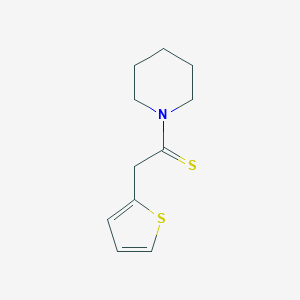
![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)

